molecular formula C11H19NO2Si B8394797 3-(2-Trimethylsilylethoxymethoxy)-pyridine

3-(2-Trimethylsilylethoxymethoxy)-pyridine

Cat. No.: B8394797
M. Wt: 225.36 g/mol
InChI Key: DNRFJJMFYWJGIY-UHFFFAOYSA-N
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Description

3-(2-Trimethylsilylethoxymethoxy)-pyridine is a useful research compound. Its molecular formula is C11H19NO2Si and its molecular weight is 225.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H19NO2Si

Molecular Weight

225.36 g/mol

IUPAC Name

trimethyl-[2-(pyridin-3-yloxymethoxy)ethyl]silane

InChI

InChI=1S/C11H19NO2Si/c1-15(2,3)8-7-13-10-14-11-5-4-6-12-9-11/h4-6,9H,7-8,10H2,1-3H3

InChI Key

DNRFJJMFYWJGIY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCOC1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (3.85 g, 96.3 mmol) was washed with hexane and dimethoxyethane (90 mL) was added thereto. 3-Hydroxypyridine (4.97 g, 52.3 mmol) was added to the obtained mixture under cooling with ice over 10 minutes and the reaction mixture was stirred for 10 minutes, and then 2-(trimethylsilyl)ethoxymethyl chloride (10.0 mL, 56.5 mmol) was added thereto under cooling with ice over 25 minutes. The reaction mixture was stirred at room temperature for 14.5 hours. Under cooling with ice, to the reaction mixture was added water and the mixture was extracted with ether and the organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The obtained residue was purified by silica gel flash column chromatography [developing solution=n-hexane:ethyl acetate (3:1)] to obtain the title product (10.8 g, 92%).
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10 mL
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Yield
92%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred mixture of DMF (100 mL) and THF (100 mL), was added solid potassium tert-butoxide (17.96 g, 0.16 mol). After all of the solid had dissolved, the solution was cooled to ≦5° C. and 3-hydroxypyridine (14.25 g, 0.15 mol) was added all at once. After stirring for 10 minutes, the mixture was cooled to −10° C. and SEM-Cl, 25 g, 0.15 mol) was added dropwise at such a rate that the internal temperature remained at ≦−5° C. After the addition was complete, the mixture was stirred at 0° C. for 1 hour, then at room temperature for 2 hours. The mixture was poured into water (600 mL), then extracted with ether (3×150 mL). The ether extracts were combined, washed sequentially with 2N NaOH (100 mL), water (50 mL), and saturated NaCl solution (100 mL), dried (MgSO4) and concentrated to give a brown liquid. Distillation gave the desired ether 9 as a colorless liquid (20.8 g), b.p. 95-99° C. @ 0.03 mm Hg.
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100 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

Sodium hydride (5.55 g, 139 mmol) was washed with hexane and then mixed with dimethoxyethane (200 ml). To the resulting mixture, 3-hydroxypyridine (12.0 g, 126 mmol) was added over 10 minutes under ice cooling. After stirring for 10 minutes, 2-(trimethylsilyl)ethoxymethyl chloride (25.2 g, 151 mmol) was added over 25 minutes under ice cooling. After stirring at room temperature for 14.5 hours, the reaction mixture was diluted with water under ice cooling and extracted with ether. The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=67:33) to give 3-[2-(trimethylsilyl)ethoxymethoxy]pyridine (23.9 g, 84%) as a brown oil.
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